molecular formula C21H16Cl2N4O2S B10948313 2,4-Dichlorophenyl {[5-(9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether

2,4-Dichlorophenyl {[5-(9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether

Cat. No.: B10948313
M. Wt: 459.3 g/mol
InChI Key: MNNDZJZHWXRWAY-UHFFFAOYSA-N
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Description

2,4-Dichlorophenyl {[5-(9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of dichlorophenyl, thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin, and furyl groups contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorophenyl {[5-(9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenyl {[5-(9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2,4-Dichlorophenyl {[5-(9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichlorophenyl {[5-(9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichlorophenyl {[5-(9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether is unique due to its combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C21H16Cl2N4O2S

Molecular Weight

459.3 g/mol

IUPAC Name

4-[5-[(2,4-dichlorophenoxy)methyl]furan-2-yl]-12-ethyl-11-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H16Cl2N4O2S/c1-3-14-11(2)30-21-18(14)20-25-19(26-27(20)10-24-21)17-7-5-13(29-17)9-28-16-6-4-12(22)8-15(16)23/h4-8,10H,3,9H2,1-2H3

InChI Key

MNNDZJZHWXRWAY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=C(C=C(C=C5)Cl)Cl)C

Origin of Product

United States

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